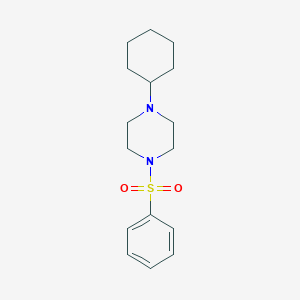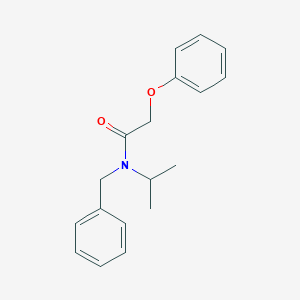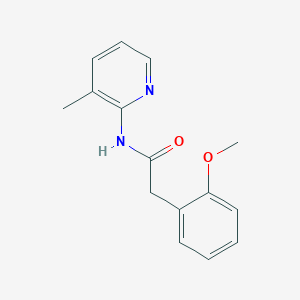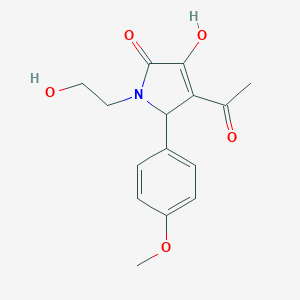METHANONE](/img/structure/B249293.png)
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperazine ring and a methylsulfonyl group attached to the other nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE can be synthesized through several methodsThe reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of 1-benzoyl-4-(methylsulfonyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the methylsulfonyl group can enhance the compound’s solubility and stability. The piperazine ring can interact with various biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoylpiperazine: Lacks the methylsulfonyl group, making it less soluble and stable.
4-Methylsulfonylpiperazine: Lacks the benzoyl group, reducing its potential interactions with biological targets.
1-Benzoyl-4-(methylthio)piperazine: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is unique due to the presence of both the benzoyl and methylsulfonyl groups, which confer specific chemical and biological properties. This combination enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C12H16N2O3S |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
(4-methylsulfonylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-7-13(8-10-14)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
MHTISYOSPFULJR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)





![5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B249226.png)

![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methyl-1',3'-dihydrospiro[1,3-dioxane-2,3'-(2'H)-indole]-2'-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
